4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
Description
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a complex organic compound that features a boronic ester group, a fluorine atom, and a morpholine ring.
Properties
Molecular Formula |
C17H23BFNO4 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-14(19)13(11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
VWFNKKCIHXFWEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic Acids: Formed from the oxidation of the boronic ester group.
Substituted Aromatics: Formed from substitution reactions involving the fluorine atom.
Scientific Research Applications
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Utilized as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester group but with a pyridine ring instead of a morpholine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a boronic ester group and an aldehyde group.
Uniqueness
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to the presence of both a boronic ester group and a morpholine ring, which confer distinct reactivity and stability properties. This combination makes it particularly valuable in medicinal chemistry and materials science .
Biological Activity
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a synthetic compound with potential applications in medicinal chemistry and material science. This article reviews its biological activities, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBFNO
- Molecular Weight : 335.18 g/mol
- CAS Number : 1418267-85-2
The presence of the fluorine atom and the boron-containing dioxaborolane moiety contributes to its unique chemical reactivity and biological properties.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The boron atom can form transient covalent bonds with nucleophilic sites in biomolecules, potentially influencing enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It may modulate signaling pathways by interacting with receptors or other proteins.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds containing dioxaborolane structures. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Cytotoxicity :
- A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7).
- Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
-
Mechanistic Insights :
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and permeability, which are favorable for oral bioavailability.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Permeability | Favorable |
| Bioavailability | Pending further studies |
Safety Profile
Toxicological assessments are essential for determining the safety of this compound. Preliminary data indicate that it may pose risks such as acute toxicity upon ingestion or skin contact (H302, H312 warnings) .
Future Directions
Further research is needed to elucidate the full spectrum of biological activities and potential therapeutic applications of this compound. Areas for future investigation include:
- Long-term toxicity studies
- In vivo efficacy assessments in animal models
- Exploration of structure-activity relationships to optimize potency and selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
